

# Cost-Effectiveness of Paliperidone Formulations: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Paliperidone |           |
| Cat. No.:            | B000428      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting and interpreting cost-effectiveness analyses of different **paliperidone** formulations for the treatment of schizophrenia. The following sections summarize key quantitative data from published studies, outline the experimental methodologies used in these analyses, and provide visual representations of the analytical frameworks.

## **Data Presentation: Comparative Cost-Effectiveness**

The following tables summarize the quantitative data from key cost-effectiveness analyses of oral **paliperidone** extended-release (ER) and **paliperidone** palmitate long-acting injectable (LAI) formulations: once-monthly (PP1M), three-monthly (PP3M), and six-monthly (PP6M).

Table 1: Cost-Effectiveness of Switching from **Paliperidone** ER to LAI Formulations (5-Year Horizon) from a US Health Care System Perspective[1][2]



| Comparison  | Incremental Cost<br>(2022 USD) | Incremental QALYs<br>Gained | Incremental Net<br>Monetary Benefit<br>(at \$50,000/QALY<br>WTP) |
|-------------|--------------------------------|-----------------------------|------------------------------------------------------------------|
| PP1M vs. ER | \$49,433                       | 0.05                        | -\$46,804                                                        |
| PP3M vs. ER | \$26,698                       | 0.14                        | -\$19,508                                                        |
| PP6M vs. ER | \$26,147                       | 0.15                        | -\$18,886                                                        |

WTP: Willingness-to-Pay, QALY: Quality-Adjusted Life Year. A negative incremental net monetary benefit suggests that the intervention is not cost-effective at the given WTP threshold.

Table 2: Cost and QALYs of Different Paliperidone LAI Formulations (5-Year Horizon)[1][2][3]

| Formulation | Total Cost (2022 USD) | Total QALYs |
|-------------|-----------------------|-------------|
| PP1M        | \$86,563              | 3.638       |
| PP3M        | \$63,828              | 3.729       |
| PP6M        | \$63,277              | 3.731       |

Table 3: Cost-Effectiveness Probabilities of LAI Formulations vs. **Paliperidone** ER (at \$50,000/QALY WTP)[1][2][3]

| Formulation | Probability of Being Cost-Effective |  |
|-------------|-------------------------------------|--|
| PP1M        | 0.4%                                |  |
| PP3M        | 10.2%                               |  |
| PP6M        | 9.8%                                |  |

Table 4: Cost-Effectiveness Probabilities Among LAI Formulations (at \$50,000/QALY WTP)[1] [2][3]



| Comparison    | Probability of the First Formulation Being<br>Cost-Effective |
|---------------|--------------------------------------------------------------|
| PP6M vs. PP1M | 92.6%                                                        |
| PP6M vs. PP3M | 55.2%                                                        |
| PP3M vs. PP1M | 91.1%                                                        |

Table 5: Cost-Utility Analysis of **Paliperidone** Formulations in China (20-Year Horizon)[4][5]

| Comparison  | Incremental Cost<br>(USD) | Incremental QALYs<br>Gained | ICER (\$/QALY) |
|-------------|---------------------------|-----------------------------|----------------|
| PP1M vs. ER | \$6,954.69                | 0.85                        | \$8,247.46     |
| PP3M vs. ER | \$768.81                  | 0.88                        | \$873.13       |

ICER: Incremental Cost-Effectiveness Ratio. The Willingness-to-Pay (WTP) threshold in this study was \$12,756.55/QALY.

## **Experimental Protocols**

The predominant methodology for assessing the cost-effectiveness of different **paliperidone** formulations is the use of economic models, most commonly Markov models. These models simulate the progression of a cohort of patients with schizophrenia over a defined period, transitioning through various health states.

# Protocol 1: Markov Model for Cost-Effectiveness Analysis of Paliperidone Formulations

This protocol outlines the typical structure of a Markov model used to compare oral and longacting injectable **paliperidone** formulations.

#### 1. Model Structure:

• Health States: The model typically includes several mutually exclusive health states that a patient can occupy. A common structure includes:

## Formulation & Clinical Application





- Stable Disease Medication Adherent
- Stable Disease Medication Non-adherent
- Relapse with Hospitalization
- Relapse with Ambulatory Care
- Death[1][2]
- Time Horizon: The simulation is run for a specified period, often 5 years or longer, to capture the long-term consequences of treatment.[1][2][6][7]
- Cycle Length: The model progresses in discrete time intervals, known as cycles. A 3-month cycle length is frequently used.[1][2]
- Perspective: The analysis is typically conducted from a healthcare system or payer perspective, considering direct medical costs.[1][2][8]

#### 2. Model Inputs:

- Patient Cohort: The model simulates a hypothetical cohort of adults with schizophrenia, often with a specified starting age (e.g., 40 years).[2]
- Transition Probabilities: The likelihood of moving from one health state to another within a cycle is determined by transition probabilities. These are derived from:
- Relapse rates from randomized clinical trials.[2]
- Data on medication adherence from observational studies.
- Costs: Costs are assigned to each health state and treatment. These include:
- Drug acquisition costs, often based on sources like the Veterans Affairs Federal Supply Schedule.[2]
- Costs of treating complications and managing relapses (e.g., hospitalization, ambulatory care), estimated from published literature.
- All costs are standardized to a specific year (e.g., 2022 USD) using a consumer price index.
   [2]
- Utilities (for Cost-Utility Analysis): Health-related quality of life scores (utilities) are assigned to each health state to calculate Quality-Adjusted Life Years (QALYs). These are typically sourced from observational studies.[2][9]
- Discounting: Future costs and QALYs are discounted at a standard rate (e.g., 3% or 5%) to reflect their present value.[2][5]

#### 3. Analysis and Outcomes:

• Primary Outcomes: The model calculates the total costs and total QALYs for each **paliperidone** formulation over the time horizon.



- Incremental Analysis: The incremental cost-effectiveness ratio (ICER) is calculated as the difference in total costs between two alternatives divided by the difference in their total QALYs.
- Sensitivity Analyses: To account for uncertainty in the model parameters, one-way deterministic and probabilistic sensitivity analyses are performed.[2][3] This helps to assess the robustness of the model's conclusions.

## **Mandatory Visualizations**

The following diagrams illustrate the conceptual frameworks described in the protocols.



Click to download full resolution via product page

Caption: A diagram of the Markov model health states for schizophrenia treatment.





Click to download full resolution via product page

Caption: A workflow diagram for a cost-effectiveness analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



## Formulation & Clinical Application

Check Availability & Pricing

- 1. Cost-effectiveness analysis of monthly, 3-monthly, and 6-monthly long-acting injectable and oral paliperidone in adults with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-effectiveness analysis of monthly, 3-monthly, and 6-monthly long-acting injectable and oral paliperidone in adults with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmcp.org [jmcp.org]
- 4. researchgate.net [researchgate.net]
- 5. Cost-utility analysis of using paliperidone palmitate in schizophrenia in China PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cost-effectiveness clinical decision analysis model for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmcp.org [jmcp.org]
- 9. Pharmacoeconomic analysis of paliperidone palmitate for treating schizophrenia in Greece PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-Effectiveness of Paliperidone Formulations: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b000428#cost-effectiveness-analysis-of-different-paliperidone-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com